![molecular formula C24H17ClFN3O B2789271 3-benzyl-5-(2-chloro-6-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189879-71-7](/img/structure/B2789271.png)
3-benzyl-5-(2-chloro-6-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-benzyl-5-(2-chloro-6-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C24H17ClFN3O and its molecular weight is 417.87. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-benzyl-5-(2-chloro-6-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimidoindole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H20ClFN4O2, with a molecular weight of approximately 423.88 g/mol. The structure includes a pyrimidine ring fused to an indole moiety, which is known to influence its biological activities.
Antitumor Activity
Research indicates that compounds with a pyrimido[5,4-b]indole structure exhibit significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
The antitumor effects are believed to be mediated through multiple pathways:
- Inhibition of Kinases : This compound has been shown to inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation and increased apoptosis .
- Induction of Apoptosis : Studies suggest that it triggers apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
Pharmacological Studies
Several pharmacological studies have been conducted to evaluate the safety and efficacy of this compound:
- Toxicity Studies : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models .
- Bioavailability : Research on bioavailability suggests that modifications in the chemical structure can enhance solubility and absorption rates, which are critical for effective therapeutic applications .
Case Studies
A notable case study involved the administration of this compound in a preclinical model of breast cancer. The results demonstrated a significant reduction in tumor size compared to control groups treated with standard chemotherapy agents. This suggests that this compound could serve as a promising candidate for further development in cancer therapy .
Properties
IUPAC Name |
3-benzyl-5-[(2-chloro-6-fluorophenyl)methyl]pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFN3O/c25-19-10-6-11-20(26)18(19)14-29-21-12-5-4-9-17(21)22-23(29)24(30)28(15-27-22)13-16-7-2-1-3-8-16/h1-12,15H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MANROIWSXLTHOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC5=C(C=CC=C5Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.